![molecular formula C10H18O3S2 B14372429 2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate CAS No. 90051-75-5](/img/structure/B14372429.png)
2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate is an organic compound with the molecular formula C8H14O3S2. It is a clear liquid that can range in color from white to yellow to green . This compound is known for its unique chemical structure, which includes an ethoxycarbonothioyl group and a sulfanyl group attached to an ethyl pentanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate typically involves the reaction of ethyl pentanoate with ethoxycarbonothioyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethoxycarbonothioyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity . The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethoxycarbonothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonothioyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethyl pentanoates.
Scientific Research Applications
2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate involves its interaction with thiol groups in proteins and enzymes . The ethoxycarbonothioyl group can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity . This interaction is crucial in its application as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Ethoxycarbonothioyl)sulfanyl]propanoate
- 2-[(Ethoxycarbonothioyl)sulfanyl]butanoate
- 2-[(Ethoxycarbonothioyl)sulfanyl]hexanoate
Uniqueness
2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate is unique due to its specific ethyl pentanoate backbone, which imparts distinct chemical properties and reactivity compared to its analogs . Its ability to form stable covalent bonds with thiol groups makes it particularly valuable in enzyme inhibition studies .
Properties
CAS No. |
90051-75-5 |
|---|---|
Molecular Formula |
C10H18O3S2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-ethoxycarbothioylsulfanylethyl pentanoate |
InChI |
InChI=1S/C10H18O3S2/c1-3-5-6-9(11)13-7-8-15-10(14)12-4-2/h3-8H2,1-2H3 |
InChI Key |
ORWHDUHGUPDFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCSC(=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
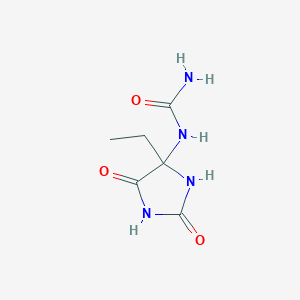

![N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]](/img/structure/B14372376.png)
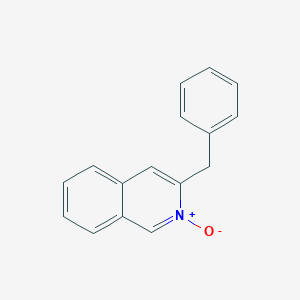

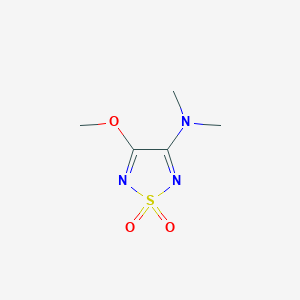
![4-Cyano-N-[3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14372388.png)
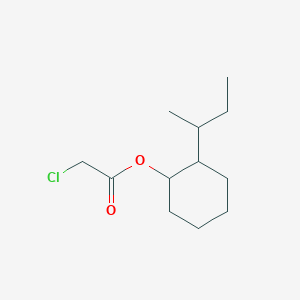
![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)
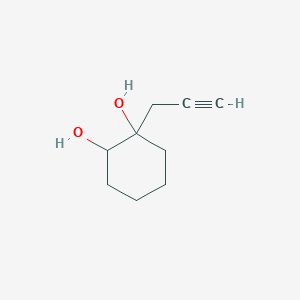


![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)
